3-chloro-N-(thiophen-2-ylmethyl)propanamide
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Overview
Description
3-chloro-N-(thiophen-2-ylmethyl)propanamide is an organic compound with the molecular formula C8H10ClNOS. It is characterized by the presence of a thiophene ring, a chloro group, and an amide functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-(thiophen-2-ylmethyl)propanamide typically involves the reaction of 3-chloropropanoyl chloride with thiophen-2-ylmethanamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility .
Chemical Reactions Analysis
Types of Reactions
3-chloro-N-(thiophen-2-ylmethyl)propanamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or borane-tetrahydrofuran complex.
Major Products Formed
Substitution: Formation of azides, thiocyanates, or other substituted derivatives.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of corresponding amines.
Scientific Research Applications
3-chloro-N-(thiophen-2-ylmethyl)propanamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential as a pharmaceutical intermediate.
Industry: Utilized in the development of new materials, including polymers and electronic devices.
Mechanism of Action
The mechanism of action of 3-chloro-N-(thiophen-2-ylmethyl)propanamide is not fully elucidated. it is believed to interact with specific molecular targets through its functional groups. The chloro group may participate in nucleophilic substitution reactions, while the thiophene ring can engage in π-π interactions with aromatic residues in proteins. The amide group may form hydrogen bonds with biological macromolecules, influencing their structure and function .
Comparison with Similar Compounds
Similar Compounds
2-chloro-N-(cyano-2-thienylmethyl)acetamide: Similar structure with a cyano group instead of a propanamide group.
3-chloro-N-(cyano(thiophen-2-yl)methyl)propanamide: Similar structure with a cyano group attached to the thiophene ring.
Uniqueness
The presence of the thiophene ring enhances its electronic properties, making it suitable for use in electronic materials and devices .
Properties
IUPAC Name |
3-chloro-N-(thiophen-2-ylmethyl)propanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClNOS/c9-4-3-8(11)10-6-7-2-1-5-12-7/h1-2,5H,3-4,6H2,(H,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPMKYTIFCFPCBC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CNC(=O)CCCl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClNOS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10399674 |
Source
|
Record name | 3-chloro-N-(thiophen-2-ylmethyl)propanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10399674 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.69 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
21403-26-9 |
Source
|
Record name | 3-Chloro-N-(2-thienylmethyl)propanamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=21403-26-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-chloro-N-(thiophen-2-ylmethyl)propanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10399674 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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